Methyl 2,2-dimethyl-5-oxocyclopentanecarboxylate
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Overview
Description
Methyl 2,2-dimethyl-5-oxocyclopentanecarboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclopentanone and is characterized by the presence of a methyl ester group and a ketone functional group. This compound is used as an intermediate in various chemical syntheses and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-5-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base catalyst such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The final product is then purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-5-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethyl-5-oxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-5-oxocyclopentanecarboxylate involves its reactivity with various chemical reagents. The ester and ketone functional groups are key sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the additional methyl groups.
Methyl 2-oxocyclohexanecarboxylate: Contains a six-membered ring instead of a five-membered ring.
Methyl 2-oxo-2-phenylacetate: Contains a phenyl group instead of the cyclopentane ring.
Uniqueness
Methyl 2,2-dimethyl-5-oxocyclopentanecarboxylate is unique due to the presence of two methyl groups on the cyclopentane ring, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-9(2)5-4-6(10)7(9)8(11)12-3/h7H,4-5H2,1-3H3 |
InChI Key |
WQGQHPFTZARJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C1C(=O)OC)C |
Origin of Product |
United States |
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